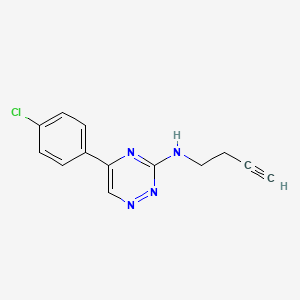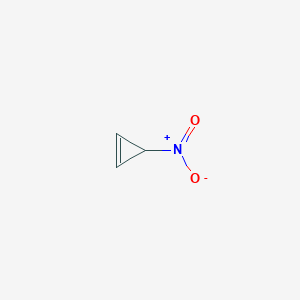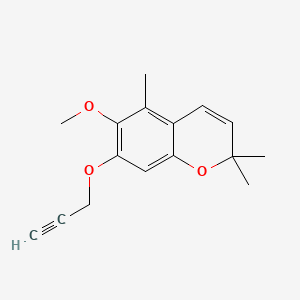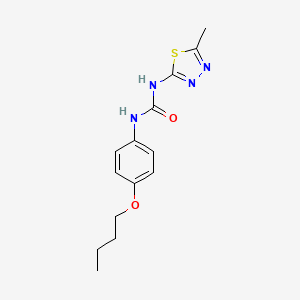
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing one oxygen atom and various alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4-dimethylheptanal with 2-methyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The alkyl groups on the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and alkyl substituents play a crucial role in binding to these targets, influencing biological pathways and chemical reactions. The compound’s effects are mediated through specific interactions with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one: shares structural similarities with other oxolanes and branched hydrocarbons.
2,3-Dimethyl-4-propyl-2-heptene: Another branched hydrocarbon with different functional groups and reactivity.
3-Ethyl-4-methylheptane: A branched alkane with a similar carbon skeleton but lacking the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxolane ring and alkyl substituents, which confer distinct chemical and physical properties. This makes it valuable for various applications and research purposes.
特性
| 110444-32-1 | |
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
3-(2,4-dimethylheptyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C14H26O2/c1-5-6-10(2)7-11(3)8-13-9-12(4)16-14(13)15/h10-13H,5-9H2,1-4H3 |
InChIキー |
MUJKQTHDWQVBBZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)CC1CC(OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
